molecular formula C13H16N4O2 B026697 1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)- CAS No. 103248-18-6

1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)-

Cat. No. B026697
M. Wt: 260.29 g/mol
InChI Key: WFRNJCRDTRVMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)- is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has a piperidine group attached to it.

Mechanism Of Action

The exact mechanism of action of 1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)- is not fully understood. However, studies have shown that this compound acts by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation. It is believed that the piperidine group attached to the benzimidazole ring plays a crucial role in the compound's activity.

Biochemical And Physiological Effects

1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)- has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and enzymes. In addition, this compound has been shown to have anti-microbial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)- in lab experiments is its potential as a fluorescent probe for imaging applications. This compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound for lab experiments.

Future Directions

There are several future directions for research on 1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)-. One of the potential areas of research is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the exact mechanism of action of this compound and to optimize its activity. In addition, the potential use of this compound as a fluorescent probe for imaging applications could also be explored further.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)- involves the condensation of 6-nitro-1-(1-piperidinylmethyl)-1H-benzimidazole with appropriate reagents. One of the common methods of synthesis involves the reaction of 6-nitro-1-(1-piperidinylmethyl)-1H-benzimidazole with a base such as sodium hydride in a solvent such as dimethylformamide. The reaction yields the desired compound in good yields.

Scientific Research Applications

1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)- has potential applications in various fields of scientific research. This compound has been studied for its anti-cancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-microbial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging applications.

properties

CAS RN

103248-18-6

Product Name

1H-Benzimidazole, 6-nitro-1-(1-piperidinylmethyl)-

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

6-nitro-1-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C13H16N4O2/c18-17(19)11-4-5-12-13(8-11)16(9-14-12)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2

InChI Key

WFRNJCRDTRVMHU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)CN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]

Other CAS RN

103248-18-6

synonyms

6-nitro-1-(1-piperidylmethyl)benzoimidazole

Origin of Product

United States

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